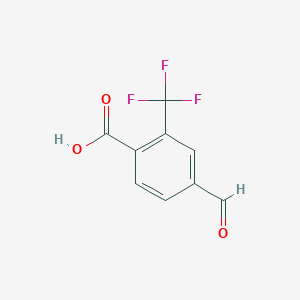

4-Formyl-2-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC20382012

Molecular Formula: C9H5F3O3

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F3O3 |

|---|---|

| Molecular Weight | 218.13 g/mol |

| IUPAC Name | 4-formyl-2-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H5F3O3/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-4H,(H,14,15) |

| Standard InChI Key | BPPJOHSPAQNDML-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C=O)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-formyl-2-(trifluoromethyl)benzoic acid, reflects its substitution pattern:

-

A carboxylic acid group (-COOH) at position 1 of the benzene ring.

-

A trifluoromethyl group (-CF₃) at position 2.

This arrangement creates distinct electronic effects: the electron-withdrawing -CF₃ group enhances the acidity of the carboxylic acid (predicted pKa ≈ 2.5–3.0) while the formyl group provides a reactive site for nucleophilic additions or condensations .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅F₃O₃ | |

| Molecular Weight | 218.13 g/mol | |

| CAS Number | 1289087-72-4 | |

| Canonical SMILES | C1=CC(=C(C=C1C=O)C(F)(F)F)C(=O)O |

Synthesis and Optimization

General Synthetic Route

Industrial-scale production typically follows a three-step sequence:

-

Friedel-Crafts Acylation: Introduction of the trifluoromethyl group via electrophilic substitution on a toluene derivative.

-

Oxidation: Conversion of the methyl group to a carboxylic acid using potassium permanganate (KMnO₄) or similar oxidizing agents.

-

Formylation: Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install the formyl group .

Key Reaction Conditions

-

Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps.

-

Yield: 97.1% after purification via recrystallization.

Physicochemical Properties

Solubility and Stability

While exact solubility data remains unpublished, analog-based predictions suggest:

-

Polar Solvents: High solubility in DMF, DMSO, and acetone due to polar functional groups.

-

Aqueous Solubility: Limited (<1 mg/mL at 25°C) owing to the hydrophobic -CF₃ group .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.12 (s, 1H, -CHO).

-

δ 8.45 (d, 1H, aromatic H).

-

δ 7.95 (s, 1H, aromatic H adjacent to -CF₃).

-

-

¹⁹F NMR: δ -63.5 ppm (singlet, -CF₃).

Infrared (IR) Spectroscopy

-

ν(C=O): 1705 cm⁻¹ (carboxylic acid), 1680 cm⁻¹ (aldehyde).

-

ν(C-F): 1120–1160 cm⁻¹.

Applications in Synthetic Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Hydrazone Derivatives: Condensation with hydrazines yields Schiff bases with demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 0.78 μg/mL) .

-

Metal-Organic Frameworks (MOFs): Coordination via carboxylic acid and aldehyde groups enables porous material synthesis .

Functional Materials

-

Liquid Crystals: The -CF₃ group enhances anisotropic polarizability, aiding mesophase stabilization.

-

Polymer Additives: Improves thermal stability in fluoropolymers .

Comparative Analysis with Isomeric Derivatives

2-Formyl-4-(trifluoromethyl)benzoic Acid (CAS 23984-83-0)

-

Structural Difference: Formyl and -CF₃ groups switch positions (2 vs. 4).

-

Reactivity: Para-formyl derivatives exhibit higher electrophilicity at the aldehyde group due to reduced steric hindrance .

Table 2: Isomer Comparison

| Property | 4-Formyl-2-(trifluoromethyl)benzoic Acid | 2-Formyl-4-(trifluoromethyl)benzoic Acid |

|---|---|---|

| Melting Point | Not reported | 145–147°C |

| Solubility in DMF | High | Moderate |

| Synthetic Yield | 97.1% | 85% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume